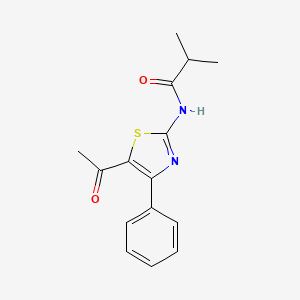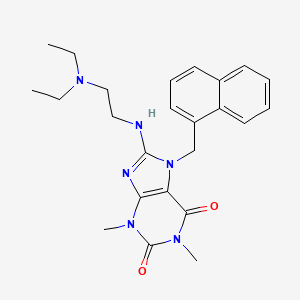
3-(1-アミノシクロペンチル)プロプ-2-イン酸メチル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 203.7 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable for advanced research applications .
科学的研究の応用
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
準備方法
The synthesis of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride involves several steps. Typically, the synthetic route includes the reaction of cyclopentylamine with propargyl bromide to form the intermediate, followed by esterification with methanol to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
作用機序
The mechanism of action of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride can be compared with other similar compounds, such as:
- Methyl 3-(1-aminocyclohexyl)prop-2-ynoate
- Methyl 3-(1-aminocyclobutyl)prop-2-ynoate
These compounds share similar structural features but differ in the size and shape of the cycloalkyl ring. The unique properties of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride, such as its reactivity and selectivity, make it distinct and valuable for specific research applications .
特性
IUPAC Name |
methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8(11)4-7-9(10)5-2-3-6-9;/h2-3,5-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPZPOTBGHLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1(CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)


![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)
![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide](/img/structure/B2528491.png)
![4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)

![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)

